tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFIWIQKOQJBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted carbamate derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions can yield diverse derivatives that are useful in further synthetic applications.
Medicinal Chemistry
In the realm of drug discovery, this compound is being explored for its potential therapeutic applications. Its spirocyclic structure is particularly appealing for the design of new drugs with improved pharmacokinetic properties. Research indicates that it may exhibit activity against specific biological targets, making it a candidate for developing novel pharmaceuticals .
Case Study:
A study investigating the interaction of this compound with metabotropic glutamate receptor 2 (mGluR2) suggests its potential role in treating neuropsychiatric disorders. The compound's ability to modulate receptor activity could lead to advancements in therapies for conditions such as anxiety and depression .
Biological Research
The compound is under investigation for its bioactive properties, which may include antimicrobial and anticancer activities. Researchers are assessing its efficacy against various pathogens and cancer cell lines, focusing on its mechanism of action and interaction with cellular targets.
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for producing compounds used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds:
| Compound Name | Structure | Application |
|---|---|---|
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Structure | Drug development |
| tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride | Structure | Pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Rigidity : The 6-azaspiro[2.5]octane system (target compound) provides greater conformational rigidity compared to larger rings like azepane (7-membered), enhancing binding specificity in enzyme inhibition .
- Substituent Position : The 1-position carbamate in the target compound vs. the 8-position in 5-azaspiro[2.5]octane derivatives alters steric interactions in synthetic intermediates, affecting reaction yields in cross-coupling steps .
- Bioactivity : Analogous compounds with smaller spiro systems (e.g., 2-azaspiro[3.3]heptane) exhibit reduced metabolic stability in preclinical models compared to the target compound .
Stability and Toxicity Profiles
- Target Compound: Stable under standard storage conditions (2–8°C, inert atmosphere). No acute toxicity data available, but structurally related spirocarbamates show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) .
- Hydrochloride Derivatives: tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (C₁₃H₂₅ClN₂O₂) exhibits improved solubility in aqueous buffers but higher hygroscopicity .
Biological Activity
Chemical Structure and Properties
tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate, with the molecular formula C12H22N2O2, features a unique spirocyclic structure that combines a tert-butyl group with a carbamate moiety and an azaspiro framework. This distinctive arrangement is believed to influence its biological activity significantly, making it an interesting compound in medicinal chemistry.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound's carbamate group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism suggests therapeutic potential in treating various diseases by modulating enzyme functions.
The mechanism of action involves:
- Binding Affinity : The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity effectively.
- Steric Hindrance : The tert-butyl group provides steric hindrance, which increases selectivity and reduces unwanted interactions.
- Hydrogen Bonding : The carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity and stability.
Research Findings
Recent studies have explored the pharmacological properties of this compound:
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
- Anticancer Potential : Research indicates that certain spirocyclic compounds exhibit anticancer activity, which warrants further investigation into this compound's potential in cancer therapeutics.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological properties of this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Tert-butyl 6-azaspiro[3.3]heptane-2-carboxylate | Spirocyclic | Potential anticancer activity |
| Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Oxa-spirocyclic | Exhibits antimicrobial properties |
| 6-Azaspiro[4.5]decane derivatives | Spirocyclic | Studied for neuroprotective effects |
This table illustrates how the unique structure of this compound may confer distinct biological activities compared to other spirocyclic compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Study on Antimicrobial Properties : A derivative similar to this compound demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases.
- Anticancer Research : Investigations into related spirocyclic compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may also exhibit similar anticancer properties.
- Enzyme Inhibition Studies : Experiments focusing on enzyme inhibition showed that compounds with similar structures could effectively inhibit key metabolic enzymes, which could be relevant for drug development targeting metabolic disorders.
Q & A
Basic: What are the key challenges in synthesizing tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate, and how can reaction conditions be optimized?
Answer:
Synthesis of this spirocyclic carbamate requires precise control over cyclopropane ring formation and carbamate protection. Key challenges include low yields due to steric hindrance during spiro-annulation and competing side reactions. Optimization strategies include:
- Catalytic systems : Use of palladium or copper catalysts to promote cyclopropanation .
- Temperature control : Reactions performed at −78°C to stabilize intermediates .
- Protection/deprotection : Sequential use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted ring-opening .
Reference synthetic protocols for analogous spiro compounds (e.g., 6-azaspiro[2.5]octane derivatives) in patents and academic literature provide guidance for reproducibility .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : and NMR are critical for confirming spirocyclic geometry and Boc group integrity. Look for characteristic shifts: Boc carbonyl (~150 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .
- HRMS : High-resolution mass spectrometry (e.g., LTQ-Orbitrap) validates molecular formula, with careful attention to isotopic patterns due to chlorine or fluorine impurities .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for MAGL inhibitors derived from 6-azaspiro[2.5]octane scaffolds?
Answer:
Discrepancies in IC values or selectivity profiles may arise from:
- Stereochemical variations : Enantiomeric purity of the spirocyclic core affects binding to MAGL’s catalytic triad .
- Assay conditions : Differences in substrate concentration (e.g., use of 4-nitrophenyl acetate vs. arachidonoyl substrates) impact activity measurements .
- Metabolic stability : Boc-protected derivatives may exhibit longer half-lives in vitro but poorer membrane permeability in vivo .
Validate findings using orthogonal assays (e.g., competitive ABPP for MAGL inhibition) and cross-reference with crystallographic data from PDB entries (e.g., 6TA ligand) .
Advanced: What computational strategies are effective for predicting the conformational stability of 6-azaspiro[2.5]octane derivatives in drug design?
Answer:
- Molecular Dynamics (MD) : Simulate spirocyclic ring puckering and Boc group orientation under physiological conditions (e.g., 310 K, explicit solvent models) .
- Density Functional Theory (DFT) : Calculate strain energy (~10–15 kcal/mol for cyclopropane rings) to prioritize synthetically accessible conformers .
- Docking studies : Use MAGL crystal structures (PDB: 6TA) to predict binding poses and optimize substituents for hydrophobic interactions .
Basic: How should researchers handle safety and storage protocols for this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N/Ar) at −20°C to prevent Boc group hydrolysis .
- Handling : Use explosion-proof equipment and avoid sparks; cyclopropane derivatives are thermally unstable .
- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before incineration to avoid releasing toxic amines .
Advanced: What strategies are employed to enhance the bioavailability of 6-azaspiro[2.5]octane-based MAGL inhibitors?
Answer:
- Prodrug design : Replace Boc with labile esters (e.g., pivaloyloxymethyl) for improved intestinal absorption .
- Lipidization : Introduce fluorine or trifluoromethyl groups to increase logP and BBB penetration .
- Co-crystallization : Polymorphic Form A (as in Europäisches Patentblatt) enhances solubility by 3–5× in aqueous buffers .
Basic: What are the common synthetic intermediates for this compound, and how are they characterized?
Answer:
- Key intermediates :
- Characterization : X-ray crystallography confirms spirocyclic geometry, while TLC monitors Boc deprotection .
Advanced: How do structural modifications to the 6-azaspiro[2.5]octane core influence selectivity toward MAGL versus other serine hydrolases?
Answer:
- Substituent effects :
- Pharmacophore mapping : Align spirocyclic nitrogen with MAGL’s catalytic serine (Ser122) using 3D-QSAR models .
Basic: What analytical techniques are used to detect degradation products of this compound?
Answer:
- LC-MS/MS : Monitor Boc cleavage products (e.g., 6-azaspiro[2.5]octan-1-amine) with MRM transitions .
- FTIR : Detect carbonyl loss (Boc degradation) via shifts in ~1680 cm peaks .
- Stability studies : Accelerated aging at 40°C/75% RH identifies degradation pathways (e.g., cyclopropane ring-opening) .
Advanced: How can researchers leverage spirocyclic carbamates as versatile intermediates for diversifying lead compounds?
Answer:
- Post-functionalization : Perform Suzuki-Miyaura couplings on halogenated spirocycles (e.g., iodo-derivatives) .
- Ring-opening reactions : Acidic cleavage of cyclopropane yields linear amines for peptide conjugation .
- Dynamic combinatorial chemistry : Use spirocyclic cores as rigid scaffolds to generate focused libraries targeting serine hydrolases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
